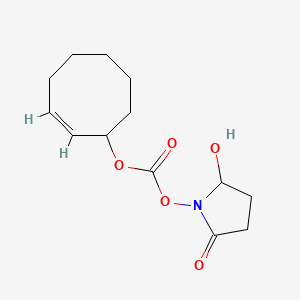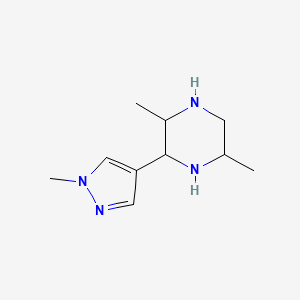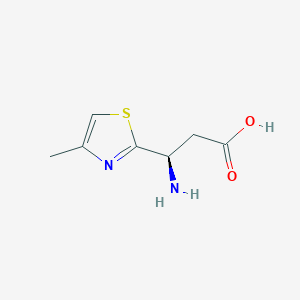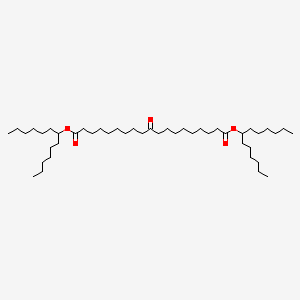
Di(tridecan-7-yl) 10-oxononadecanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di(tridecan-7-yl) 10-oxononadecanedioate is a chemical compound characterized by its ester functional groups and long alkyl chains. The molecular formula of this compound is C45H86O5, and it has a molecular weight of 707.16 g/mol .
Preparation Methods
The synthesis of Di(tridecan-7-yl) 10-oxononadecanedioate typically involves the esterification of 10-oxononadecanedioic acid with tridecan-7-ol . This reaction is carried out under controlled conditions to ensure the selective formation of ester bonds without unwanted side reactions . Industrial production methods may involve similar esterification processes, optimized for large-scale production.
Chemical Reactions Analysis
Di(tridecan-7-yl) 10-oxononadecanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Ester groups can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Di(tridecan-7-yl) 10-oxononadecanedioate has several scientific research applications:
Materials Science: Used as a plasticizer for polymers, enhancing flexibility and durability.
Industrial Chemistry: Employed in the formulation of high-performance lubricants due to its excellent lubricity and thermal stability.
Biology and Medicine:
Mechanism of Action
The mechanism of action of Di(tridecan-7-yl) 10-oxononadecanedioate involves its ester functional groups and long alkyl chains. These structural features contribute to its hydrophobic and lipophilic properties, allowing it to interact with various molecular targets and pathways. For instance, in lubricants, the ester groups form stable, adherent films on metal surfaces, reducing friction and wear .
Comparison with Similar Compounds
Di(tridecan-7-yl) 10-oxononadecanedioate can be compared with other long-chain ester compounds, such as:
This compound: Similar in structure but may have different alkyl chain lengths or functional groups.
This compound:
The uniqueness of this compound lies in its specific combination of ester functional groups and long alkyl chains, which provide a balance of hydrophobic and lipophilic properties .
Properties
Molecular Formula |
C45H86O5 |
|---|---|
Molecular Weight |
707.2 g/mol |
IUPAC Name |
ditridecan-7-yl 10-oxononadecanedioate |
InChI |
InChI=1S/C45H86O5/c1-5-9-13-27-35-42(36-28-14-10-6-2)49-44(47)39-31-23-19-17-21-25-33-41(46)34-26-22-18-20-24-32-40-45(48)50-43(37-29-15-11-7-3)38-30-16-12-8-4/h42-43H,5-40H2,1-4H3 |
InChI Key |
NNYZRWAYVZEBQH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCCCC)OC(=O)CCCCCCCCC(=O)CCCCCCCCC(=O)OC(CCCCCC)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


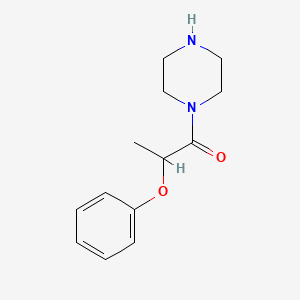
![tert-Butyl 7-(1-methyl-1H-pyrazol-5-yl)-10-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B13343059.png)
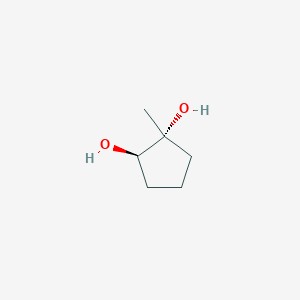
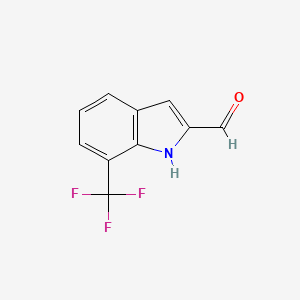
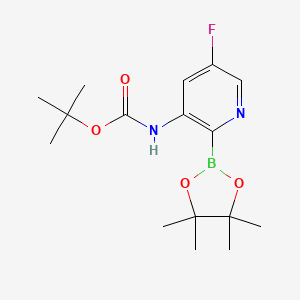
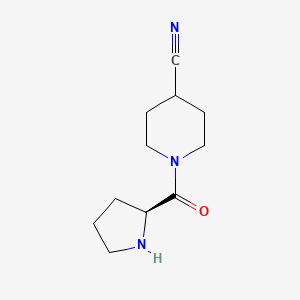
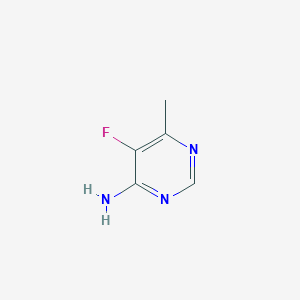
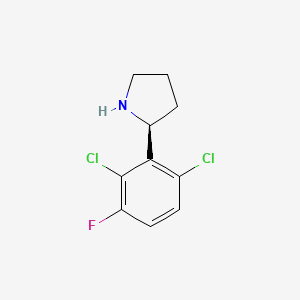
![[6-(2,3-Dichlorophenoxy)pyridin-3-yl]methanamine](/img/structure/B13343101.png)
![(5-Bromoisothiazolo[5,4-b]pyridin-3-yl)methanol](/img/structure/B13343104.png)
![2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide](/img/structure/B13343109.png)
